molecular formula C15H10ClFN2O2 B3010589 N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-49-9

N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3010589
CAS No.: 941969-49-9
M. Wt: 304.71
InChI Key: ZVFGNCRCYIOKHH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and 2-furoic acid derivatives.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro groups onto the phenyl ring.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between the furo[3,2-b]pyridine derivative and an appropriate amine, such as 3-chloro-4-fluoroaniline, under suitable conditions (e.g., using coupling reagents like EDCI or HATU).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction reactions: The furo[3,2-b]pyridine core can be subjected to oxidation or reduction under appropriate conditions.

    Amidation and esterification: The carboxamide group can be modified through reactions with acids or alcohols to form esters or other amide derivatives.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products Formed

    Substitution reactions: Products with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the furo[3,2-b]pyridine core.

    Reduction: Reduced derivatives with altered functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: can be compared with other heterocyclic compounds containing furo[3,2-b]pyridine cores or similar substituents, such as:

Uniqueness

The unique combination of the furo[3,2-b]pyridine core with chloro and fluoro substituents, along with the carboxamide group, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-9-3-4-11(17)10(16)6-9/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGNCRCYIOKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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